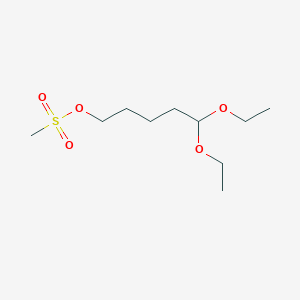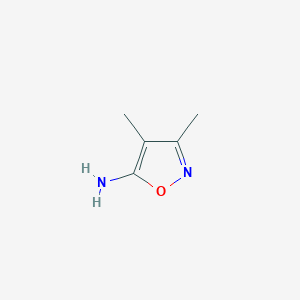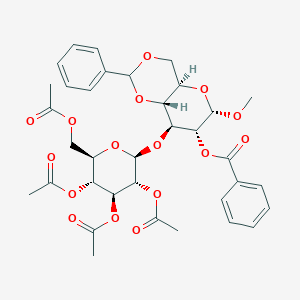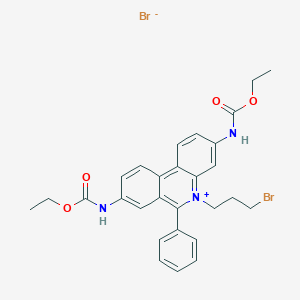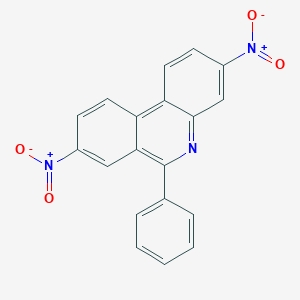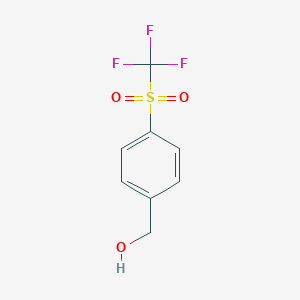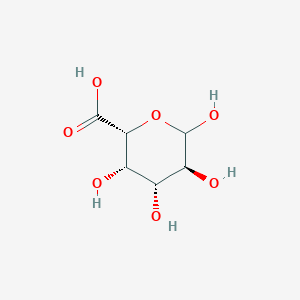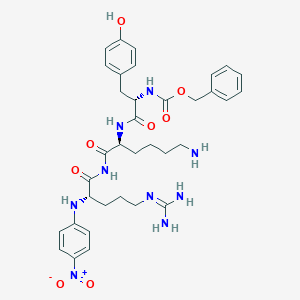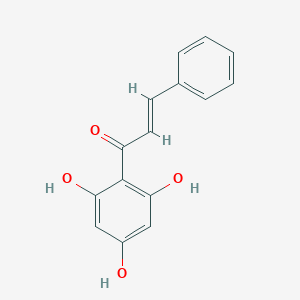
Pinocembrin chalcone
Overview
Description
Pinocembrin chalcone is a flavonoid found in honey and propolis, and is known for its antioxidant properties. It is a natural product with potential biological activities, such as antiviral, anti-inflammatory, and antibacterial activities. It has been studied extensively and has been found to have a variety of potential applications.
Scientific Research Applications
Neuroprotection and Oxidative Stress Amelioration
Pinocembrin chalcone has shown potential in inducing the Nrf2/HO-1 axis, leading to the amelioration of oxidative stress and neuroprotection (Habtemariam, 2019).
Antibacterial Activity
This compound exhibits antibacterial activity against both susceptible and resistant strains of Neisseria gonorrhoeae, suggesting its potential in addressing bacterial infections (Ruddock et al., 2011).
Breast Cancer Treatment
It interacts with both estrogen receptor-positive and negative breast cancer markers, indicating a possible role in treating ER-negative breast cancer (Fadilah, 2018).
Anti-inflammatory Activity
Significant topical anti-inflammatory activity was observed in assays involving TPA-induced ear edema in rats (Tuchinda et al., 2002).
Natural Occurrence
It is found in the leaves of Litsea fruticosa and other plants (Liu et al., 2013).
Vascular Smooth Muscle Cell Proliferation Inhibition
It has been effective in inhibiting angiotensin II-induced proliferation and migration in rat vascular smooth muscle cells (Shen Yan-jin, 2014).
Antifungal Activity
this compound also exhibits antifungal activity against Candida albicans (López et al., 2002).
Metabolic Engineering in E. coli
A high production yield of pinocembrin was achieved using genetically engineered Escherichia coli, demonstrating its potential for large-scale production (Kim et al., 2014).
Mechanism of Action
Target of Action
Pinocembrin chalcone is a natural flavonoid compound that has been identified in honey, propolis, ginger roots, wild marjoram, and other plants . It has shown anti-inflammatory and neuroprotective effects as well as the ability to reduce reactive oxygen species, protect the blood-brain barrier, modulate mitochondrial function, and regulate apoptosis . It is also an inhibitor of tyrosinase with antimutagenic effects .
Mode of Action
This compound interacts with its targets in a variety of ways. It has been suggested that pinocembrin reduces endoplasmic reticulum (ER) stress and apoptosis by decreasing C/EBP homologous protein (CHOP)/GADD153 and caspase-12 expression via the PERK-elF2α-ATF4 signaling pathway .
Biochemical Pathways
In plants, pinocembrin is synthesized from phenylalanine by the action of three enzymes: phenylalanine ammonia lyase, 4-coumarate–CoA ligase, and chalcone synthase . This biosynthesis has been successfully replicated in recombinant Escherichia coli and Saccharomyces cerevisiae . In addition, it has been suggested that pinocembrin might be converted into naringenin in vivo, constituting two parallel biosynthetic pathways for naringenin .
Pharmacokinetics
Research has shown that pinocembrin can be absorbed rapidly in the body and easily cross the blood–brain barrier . In addition, the absorption/elimination process of pinocembrin occurs rapidly and shows no serious accumulation in the body . This indicates that pinocembrin might be useful for treatment of diseases in the central nervous system (CNS).
Result of Action
Pinocembrin has shown a variety of properties that could hold promise for treating diseases such as endotoxin shock, cancer, and cardiovascular diseases . In vitro and in vivo studies have provided evidence that pinocembrin can protect the brain against damage from ischemic stroke . Therefore, in 2008, pinocembrin was approved by the State Food and Drug Administration of China for clinical trials in patients with ischemic stroke .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the biosynthesis efficiency of pinocembrin can be improved by a metabolic engineering strategy and a two-phase pH fermentation strategy . Furthermore, the absorption, distribution, metabolism, and excretion (ADME) properties of pinocembrin can be affected by factors such as the individual’s metabolic rate, the presence of other substances in the body, and the method of administration .
Biochemical Analysis
Biochemical Properties
Pinocembrin chalcone plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their function and activity. For instance, it is synthesized from glucose in Saccharomyces cerevisiae, where cinnamic acid, an inhibitor of pinocembrin synthesis, was identified .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it is involved in the biosynthesis pathway where L-Phenylalanine produces cinnamic acid under the action of phenylalanine ammonia lyase, which generates cinnamoyl-CoA under the action of CoA ligase, and adds malonyl-CoA to the reaction system to form this compound under the action of chalcone synthase .
Properties
IUPAC Name |
(E)-3-phenyl-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-11-8-13(18)15(14(19)9-11)12(17)7-6-10-4-2-1-3-5-10/h1-9,16,18-19H/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYXTWZXLWHMBX-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101343555 | |
| Record name | Pinocembrin chalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101343555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4197-97-1 | |
| Record name | Pinocembrin chalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101343555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Pinocembrin chalcone has demonstrated significant antibacterial activity against both antibiotic-susceptible and antibiotic-resistant strains of Neisseria gonorrhoeae []. This activity makes it a promising candidate for further research in combating drug-resistant gonorrhea.
A: this compound, isolated from Boesenbergia pandurata (fingerroot), exhibits strong antimutagenic activity against heterocyclic amines such as Trp-P-1, Trp-P-2, and PhIP []. Its mechanism of action primarily involves inhibiting the N-hydroxylation of these compounds, effectively hindering the first step in their enzymatic activation into mutagens.
A: this compound is not the end product of the flavonoid biosynthesis pathway, but rather an intermediate. Chalcone synthase (CHS), a key enzyme in this pathway, utilizes cinnamoyl-CoA and malonyl-CoA to produce this compound [, ]. Subsequently, this compound can be further modified into other flavonoids like pinocembrin.
A: Molecular docking studies revealed that cinnamoyl-CoA, the precursor of this compound, exhibits a higher binding affinity to Chalcone Synthase variant 2 (BrCHS var 2) compared to p-coumaroyl-CoA []. This preference is attributed to the specific interactions between cinnamoyl-CoA and the enzyme's active site, particularly with the amino acid residue Cys 164.
A: Overexpression of the BrCHS2 gene in Boesenbergia rotunda suspension cultures resulted in altered expression levels of various genes, including those involved in flavonoid biosynthesis []. While the overall number of upregulated genes was higher in the transgenic lines, a closer examination revealed that genes specifically related to flavonoid biosynthesis were predominantly downregulated. This suggests a complex regulatory network influenced by BrCHS2 overexpression, ultimately impacting the production of this compound and other metabolites.
ANone: The molecular formula of this compound is C15H12O4, and its molecular weight is 256.25 g/mol.
A: Yes, this compound, isolated from Piper lanceaefolium, has shown antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) of 100 µg/mL [].
A: Research suggests that this compound may have anti-estrogenic properties. In silico studies using molecular docking and dynamic simulations demonstrated the interaction of this compound with both the estrogen receptor (ER) and vascular endothelial growth factor (VEGF), a marker for estrogen receptor-negative (ER-) breast cancer []. This suggests a potential for this compound in treating ER- breast cancer.
A: Yes, this compound has been identified as a constituent of propolis, a resinous mixture collected by honeybees from various plant sources [, ]. This finding suggests that this compound, along with other flavonoids, might contribute to the biological activities and potential health benefits associated with propolis consumption.
A: The antimicrobial properties of this compound have shown promise in extending the shelf life of food products. For instance, ethanolic extracts of propolis, rich in this compound and other phenolic compounds, effectively inhibited spoilage microorganisms in minced common carp meat, preserving its quality during storage at 4°C [].
A: Yes, research indicates that the concentration of terpenoids and flavonoids, including this compound, can differ significantly even within Lindera umbellata plants from the same geographical region []. This variability highlights the influence of individual plant genetics and environmental factors on the production of these secondary metabolites.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


